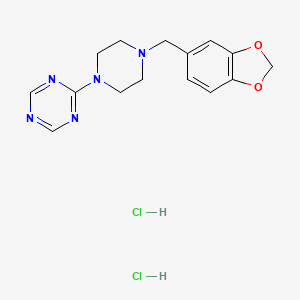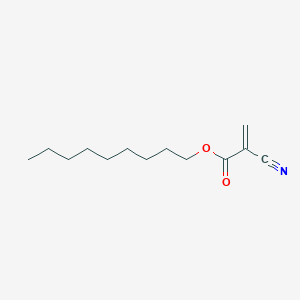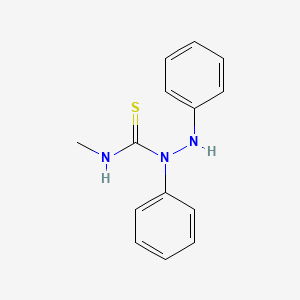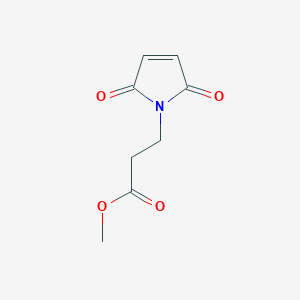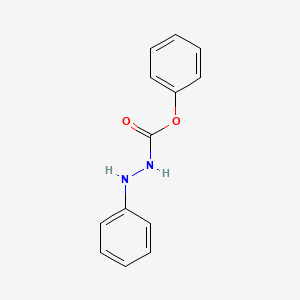
Phenyl 2-phenylhydrazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 2-phenylhydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a phenyl group attached to the nitrogen atom of the hydrazine moiety and a carboxylate group attached to the second nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenyl 2-phenylhydrazine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Phenyl 2-phenylhydrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions include azo compounds, reduced hydrazine derivatives, and substituted phenylhydrazine compounds .
Aplicaciones Científicas De Investigación
Phenyl 2-phenylhydrazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of pharmaceutical agents.
Mecanismo De Acción
The mechanism of action of Phenyl 2-phenylhydrazine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by forming stable complexes with them. The compound’s hydrazine moiety is reactive and can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This mechanism is exploited in the development of enzyme inhibitors for therapeutic purposes .
Comparación Con Compuestos Similares
Phenyl 2-phenylhydrazine-1-carboxylate can be compared with other hydrazine derivatives such as:
Phenylhydrazine: Lacks the carboxylate group and is primarily used in the synthesis of indoles.
2,4-Dinitrophenylhydrazine: Contains nitro groups and is used for the detection of carbonyl compounds.
Semicarbazide: Contains an additional amine group and is used in the synthesis of semicarbazones.
Propiedades
Número CAS |
13413-37-1 |
|---|---|
Fórmula molecular |
C13H12N2O2 |
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
phenyl N-anilinocarbamate |
InChI |
InChI=1S/C13H12N2O2/c16-13(17-12-9-5-2-6-10-12)15-14-11-7-3-1-4-8-11/h1-10,14H,(H,15,16) |
Clave InChI |
IAZAUSSUAOBMAY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NNC(=O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


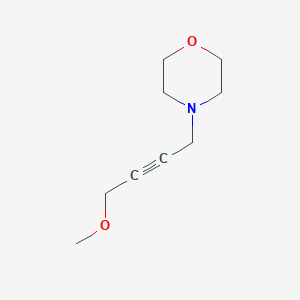
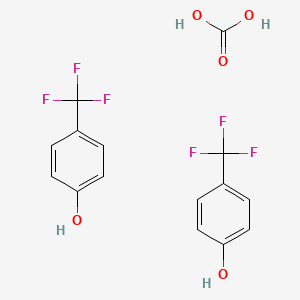
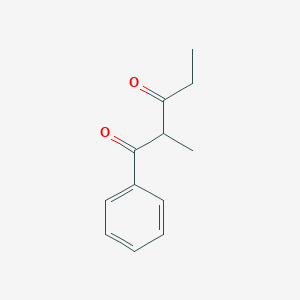
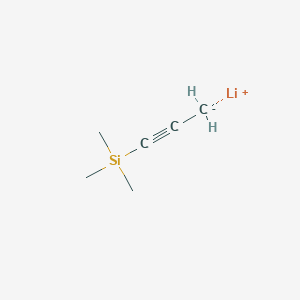
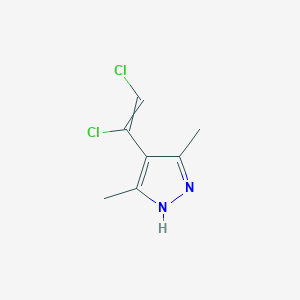
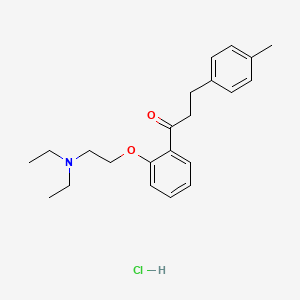
![3-{[(Prop-2-yn-1-yl)oxy]methoxy}prop-1-ene](/img/structure/B14709528.png)
